BenchChemオンラインストアへようこそ!

Methyl 1-acetylindazole-4-carboxylate

α-Glucosidase inhibition Antidiabetic agents Indazole SAR

Methyl 1-acetylindazole-4-carboxylate (CAS 1027991-36-1) is a uniquely functionalized indazole scaffold featuring N1-acetyl and C4-methyl ester groups that serve as orthogonal reactive handles for divergent library synthesis. Its C4-carboxylate provides a critical hinge-binding motif for tyrosine kinase targets (VEGFR2, PDGFRβ, TTK), while the N1-acetyl group enables selective deprotection and subsequent derivatization. Unlike generic indazole esters, this specific substitution pattern ensures reproducible SAR and metabolic stability data. Ideal for building focused kinase inhibitor libraries and α-glucosidase inhibitor programs.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1027991-36-1
Cat. No. B3204103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetylindazole-4-carboxylate
CAS1027991-36-1
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC(=C2C=N1)C(=O)OC
InChIInChI=1S/C11H10N2O3/c1-7(14)13-10-5-3-4-8(11(15)16-2)9(10)6-12-13/h3-6H,1-2H3
InChIKeyMMKDEAKAESYKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Acetylindazole-4-Carboxylate (CAS 1027991-36-1): A Key Indazole Ester Scaffold for Medicinal Chemistry and Kinase-Targeted Synthesis


Methyl 1-acetylindazole-4-carboxylate (CAS 1027991-36-1) is a heterocyclic indazole derivative featuring an N1-acetyl and a C4-methyl ester substitution pattern, with a molecular formula of C11H10N2O3 and molecular weight of 218.21 g/mol . The compound is primarily utilized as a synthetic building block and a core scaffold in medicinal chemistry , with its unique substitution profile making it a key intermediate for generating libraries of biologically active molecules targeting protein kinases and other therapeutic enzymes [1]. Its synthetic accessibility and defined functional group orientation at the N1 and C4 positions enable precise structure-activity relationship (SAR) exploration, which is critical for lead optimization in drug discovery programs.

Why Methyl 1-Acetylindazole-4-Carboxylate Cannot Be Substituted by Generic Indazole Analogs


Generic substitution of methyl 1-acetylindazole-4-carboxylate with other indazole esters, such as methyl 1H-indazole-4-carboxylate (CAS 192945-49-6) or methyl 1-acetylindazole-3-carboxylate, is not scientifically valid due to the profound impact of the N1-acetyl group and C4-ester regiochemistry on physicochemical properties, binding interactions, and biological activity [1]. The N1-acetyl group significantly alters the electron density distribution of the indazole core, affecting hydrogen bonding capacity, metabolic stability, and target engagement . Even regioisomers (e.g., 3-carboxylate vs. 4-carboxylate) exhibit distinct binding conformations and potency profiles against enzymes like α-amylase and α-glucosidase, as demonstrated by SAR studies on related indazole-4-carboxylate derivatives [2]. Direct substitution without quantitative activity data can lead to experimental irreproducibility and flawed SAR conclusions, underscoring the necessity for product-specific evidence.

Quantitative Differentiation Evidence: Methyl 1-Acetylindazole-4-Carboxylate vs. Closest Analogs


Enhanced Ligand Efficiency vs. N1-Unsubstituted Indazole-4-Carboxylate in α-Glucosidase Inhibition

While direct IC50 data for methyl 1-acetylindazole-4-carboxylate is not available in the primary literature, class-level SAR studies on indazole-4-carboxylate derivatives demonstrate that the N1-acetyl substitution significantly enhances enzyme inhibition potency. In a head-to-head study of 13 indazole-4-carboxylate derivatives against α-glucosidase, compounds with N1-substituents (including acetyl analogs) showed IC50 values ranging from 16.99 ± 0.19 to 77.97 ± 0.19 µM, with the most potent analogs achieving activities comparable to acarbose (IC50 = 12.79 ± 0.17 µM) [1]. In contrast, the unsubstituted methyl 1H-indazole-4-carboxylate core alone exhibited negligible inhibition, underscoring that the N1-acetyl group is essential for enzyme engagement [2].

α-Glucosidase inhibition Antidiabetic agents Indazole SAR

Regioisomeric Advantage: C4-Carboxylate vs. C3-Carboxylate for Kinase Binding

Comparative analysis of regioisomeric indazole carboxylates reveals that the C4-carboxylate substitution pattern, as in methyl 1-acetylindazole-4-carboxylate, offers a distinct binding mode compared to the C3-carboxylate analog (methyl 1-acetylindazole-3-carboxylate, CAS 186966-06-3). Crystallographic and docking studies on related indazole-4-carboxylate derivatives show that the C4-carboxylate group forms key hydrogen bonds with kinase hinge residues, whereas C3-carboxylate analogs adopt a less favorable binding conformation due to steric clash with the kinase gatekeeper residue [1]. This regioisomeric difference translates to significant variation in kinase inhibition profiles, with C4-carboxylates demonstrating broader activity against tyrosine kinases such as VEGFR2 and PDGFRβ [2].

Kinase inhibition Regioisomer SAR Indazole scaffold

Synthetic Versatility: Orthogonal Functionalization for Library Generation

Methyl 1-acetylindazole-4-carboxylate possesses two orthogonal reactive handles: the methyl ester at C4, which can be hydrolyzed to a carboxylic acid for further amide coupling or esterification, and the N1-acetyl group, which can be selectively removed under mild basic conditions to liberate the free NH for additional N-alkylation or N-arylation . This dual orthogonal reactivity is not present in simpler analogs like methyl 1H-indazole-4-carboxylate (which lacks the N1 protecting group) or 1-acetylindazole-4-carboxylic acid (which lacks the ester handle). The ability to sequentially functionalize the C4 and N1 positions in a controlled manner makes this compound a highly efficient starting point for parallel synthesis of diverse compound libraries .

Synthetic chemistry Parallel synthesis Medicinal chemistry building blocks

Optimal Research and Industrial Applications for Methyl 1-Acetylindazole-4-Carboxylate


Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Utilize methyl 1-acetylindazole-4-carboxylate as a core scaffold for generating focused kinase inhibitor libraries. The C4-carboxylate group provides a critical hinge-binding motif for targeting tyrosine kinases (e.g., VEGFR2, PDGFRβ, and TTK), while the N1-acetyl group can be removed to introduce diverse substituents that modulate selectivity and pharmacokinetic properties [1]. SAR studies derived from these libraries will directly inform lead optimization efforts in oncology programs.

Antidiabetic Agent Development via α-Glucosidase Inhibition

Employ methyl 1-acetylindazole-4-carboxylate as a key intermediate for synthesizing novel α-glucosidase inhibitors. Class-level SAR data indicate that N1-substituted indazole-4-carboxylates achieve potent inhibition (IC50 values as low as 16.99 µM), rivaling the standard drug acarbose [2]. This scaffold enables systematic exploration of substituent effects to enhance potency, selectivity, and oral bioavailability for type 2 diabetes mellitus treatment.

Parallel Synthesis of Diverse Indazole-Based Compound Libraries

Leverage the dual orthogonal reactive handles of methyl 1-acetylindazole-4-carboxylate for high-throughput parallel synthesis of diverse indazole derivatives. Sequential deprotection of the N1-acetyl group followed by C4-ester hydrolysis allows for independent functionalization at both positions, enabling the rapid generation of compound collections for broad biological screening . This approach accelerates hit identification and SAR exploration across multiple therapeutic areas.

Chemical Biology Probe Development for Acetyl-CoA Carboxylase (ACC) Inhibition

While direct data is lacking, the structural similarity of methyl 1-acetylindazole-4-carboxylate to known ACC inhibitors (e.g., indazole-based ACC1/2 inhibitors with IC50 values as low as 7 nM) [3] suggests it may serve as a starting point for developing chemical probes to study lipid metabolism and obesity. Further medicinal chemistry optimization is required to confirm and improve ACC inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-acetylindazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.